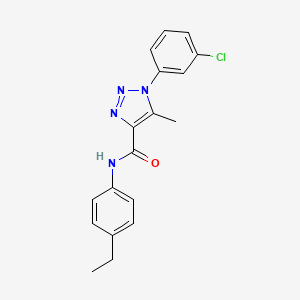

1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 1, a methyl group at position 5, and a 4-ethylphenyl carboxamide moiety at position 2. Its molecular formula is C₁₈H₁₇ClN₄O, with a molecular weight of 340.81 g/mol . The 3-chlorophenyl and 4-ethylphenyl substituents likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-3-13-7-9-15(10-8-13)20-18(24)17-12(2)23(22-21-17)16-6-4-5-14(19)11-16/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKMMGXTZKTXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would be 3-chlorophenyl azide and 4-ethylphenylacetylene.

Substitution Reactions: The triazole ring is then functionalized with a methyl group at the 5-position through alkylation reactions.

Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Catalysts: Using copper(I) catalysts for the Huisgen cycloaddition to improve reaction rates and yields.

Solvents: Selecting solvents that are both effective and environmentally friendly.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.

Chemical Biology: Used as a probe to study enzyme interactions and biological pathways.

Material Science: Investigated for its potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The chlorophenyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Triazole carboxamides exhibit diverse biological activities depending on substituents. Key analogs and their structural features are summarized below:

Key Observations :

Tyrosine Kinase Inhibition

Triazole derivatives with electron-withdrawing substituents (e.g., Cl, CN) demonstrate inhibitory activity against HER2-positive breast cancer cells. For example, compounds with 4-cyano-5-aryl substituents showed IC₅₀ values as low as 6.6 μM .

Antimicrobial and Antifungal Activity

Triazolothiadiazines derived from 4-amino-5-(1-(3-chlorophenyl)-5-methyl-triazol-4-yl) precursors exhibited moderate to high antimicrobial activity, attributed to the thiol and amino functional groups .

Neuroactive Potential

Compounds like QTC-4-MeOBnEA (a quinoline-triazole hybrid) show multi-pathway therapeutic effects in neurodegenerative models, suggesting the triazole scaffold's versatility in CNS targeting .

Physicochemical and Spectral Comparisons

- Melting Points : Analogs with chloro substituents (e.g., 3b in ) exhibit higher melting points (171–174°C) compared to methoxy-substituted derivatives (123–125°C), reflecting stronger intermolecular interactions .

- NMR Shifts : The methyl group at position 5 consistently appears near δ 2.65–2.66 ppm in ¹H-NMR spectra across analogs, confirming structural uniformity .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align closely with calculated values (e.g., 437.1 for C₂₁H₁₄Cl₂N₆O ).

Biological Activity

The compound 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is part of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction, a cornerstone method in click chemistry. This process allows for the formation of triazole rings through the reaction of an azide with an alkyne under mild conditions. The detailed synthetic pathway includes:

- Preparation of Azide : Starting from an appropriate aniline derivative.

- Cycloaddition Reaction : The azide is reacted with an alkyne in the presence of a copper catalyst.

- Formation of Triazole : The resultant triazole is then modified to introduce the carboxamide functional group.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. A notable finding is that This compound demonstrated potent antiproliferative effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 0.5 to 2 μM .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.5 |

| HCT-116 | 2.0 |

| HepG2 | 1.8 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of triazoles is often attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : Triazoles can inhibit key enzymes involved in cancer metabolism and microbial growth.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

A recent study evaluated the efficacy of triazole derivatives in combination therapies for enhanced anticancer effects. The study demonstrated that co-administration with established chemotherapeutics like doxorubicin significantly increased cytotoxicity in resistant cancer cell lines .

Another investigation focused on the antimicrobial potential of triazoles in treating infections caused by resistant bacterial strains. The findings indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a key factor in chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.